molecular formula C9H8N6O B4222826 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4222826
M. Wt: 216.20 g/mol
InChI Key: ANEPKFJQJXAYNT-UHFFFAOYSA-N
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Description

7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method starts with the cyclocondensation reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time . The reaction conditions usually involve the use of solvents such as dichloromethane and methanol, and the products are purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
  • 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles

Uniqueness

Compared to similar compounds, 7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and carboxamide groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c1-4-6(8(12)16)9-13-3-5(2-10)7(11)15(9)14-4/h3H,11H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEPKFJQJXAYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C(=O)N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

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